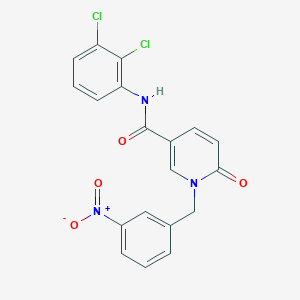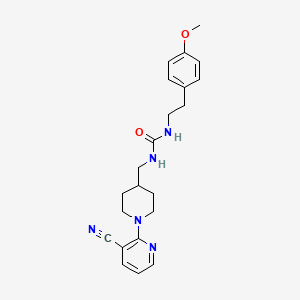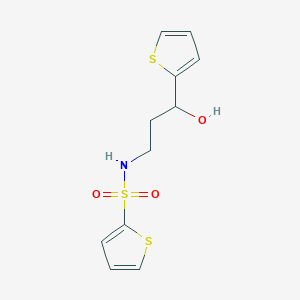![molecular formula C11H13ClN2O2 B2537281 2-乙基-3-甲基咪唑并[1,2-a]吡啶-6-羧酸盐酸盐 CAS No. 1365966-39-7](/img/structure/B2537281.png)
2-乙基-3-甲基咪唑并[1,2-a]吡啶-6-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
科学研究应用
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
作用机制
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this chemical belongs, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets through direct functionalization, which is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines are known to be influenced by various reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be catalyzed by various transition metals such as copper, iron, gold, ruthenium, and palladium . A metal-free and aqueous synthesis method under ambient conditions has also been reported, which involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may involve high temperatures, high catalyst loading, and the use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile .
化学反应分析
Types of Reactions
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, including halogenation, can be performed on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), oxidizing agents, and bases such as NaOH .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed. For example, halogenation reactions can yield halogenated imidazo[1,2-a]pyridines, while oxidation reactions can introduce various oxygen-containing functional groups .
相似化合物的比较
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Imidazo[4,5-b]pyridine derivatives: These compounds are also valuable in medicinal chemistry and have been investigated for their potential therapeutic applications.
The uniqueness of 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.
属性
IUPAC Name |
2-ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-3-9-7(2)13-6-8(11(14)15)4-5-10(13)12-9;/h4-6H,3H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRCVFHBBMJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)


![6-(1-benzoxepin-4-yl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)
![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)

![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-cycloheptylethanediamide](/img/structure/B2537215.png)
![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)
![methyl 4-((3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2537221.png)
